7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline
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Overview
Description
7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound that features a bromine atom at the 7th position and a fused pyranoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromoquinoline with dihydropyran in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Temperature: Reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyranoquinolines, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with different oxidation states.
Scientific Research Applications
7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
- 7-Bromo-4-formyl-2,1,3-benzothiadiazole
Uniqueness
7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline is unique due to its specific structural features, such as the presence of a bromine atom and the fused pyranoquinoline ring system. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1094217-60-3 |
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Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
7-bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7,12,14H,1-2,5H2 |
InChI Key |
YRQGHVQCPUFSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=CC(=C3)Br)NC2OC1 |
Origin of Product |
United States |
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